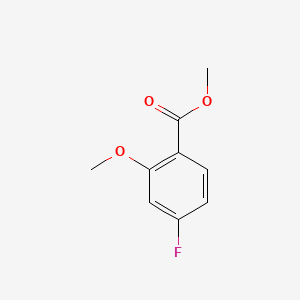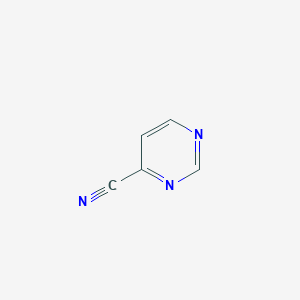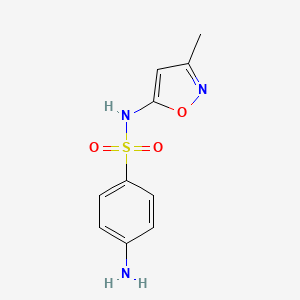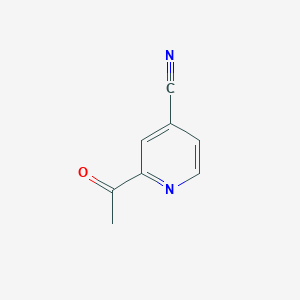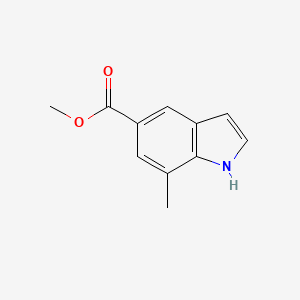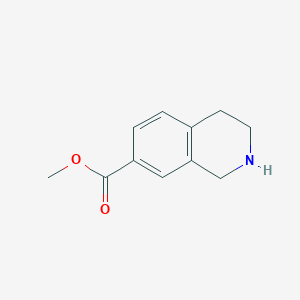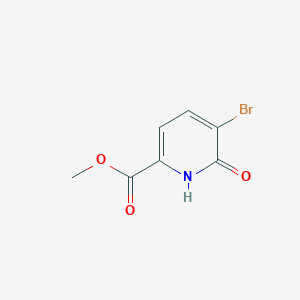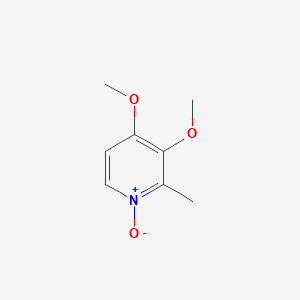![molecular formula C8H2Br2S3 B1589122 3,5-ジブロモジチエノ[3,2-b:2',3'-d]チオフェン CAS No. 502764-54-7](/img/structure/B1589122.png)
3,5-ジブロモジチエノ[3,2-b:2',3'-d]チオフェン
概要
説明
3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene is a heterocyclic compound with the molecular formula C8H2Br2S3. It is a derivative of dithieno[3,2-b:2’,3’-d]thiophene, where two bromine atoms are substituted at the 3 and 5 positions. This compound is known for its unique electronic properties and is widely used in the field of organic electronics .
科学的研究の応用
3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene has a wide range of applications in scientific research, particularly in the field of organic electronics. Some of its applications include:
Organic Photovoltaics (OPVs): Used as a building block for the synthesis of donor-acceptor polymers in OPVs.
Organic Field-Effect Transistors (OFETs): Employed in the development of high-performance OFETs due to its excellent charge mobility.
Electrochromic Devices (ECDs): Utilized in the fabrication of ECDs for display technologies.
Fluorescent Probes: Used in the design of fluorescent probes for biological imaging.
作用機序
Target of Action
3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene is primarily used as a building block in the synthesis of a variety of optoelectronic materials . It acts as a donor molecule, contributing to the formation of conductive materials .
Mode of Action
The interaction of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene with its targets involves the donation of electrons. This electron donation is crucial for the formation of conductive materials, which are key components in the development of organic electronic devices .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of optoelectronic materials . These materials are used in various applications, including organic light-emitting diodes (OLEDs), solar cells, and transistors .
Result of Action
The molecular and cellular effects of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene’s action are primarily observed in its contribution to the formation of conductive materials. These materials have high charge mobility and environmental stability, making them ideal for use in organic electronic devices .
Action Environment
The action, efficacy, and stability of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can be influenced by various environmental factors. For instance, the synthesis of optoelectronic materials using this compound requires specific conditions, such as certain temperatures and solvents . Furthermore, the performance of the resulting materials in electronic devices can be affected by environmental conditions like temperature and humidity .
生化学分析
Biochemical Properties
3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene plays a crucial role in biochemical reactions, particularly in the context of organic semiconductor research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can alter the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can bind to DNA and RNA, affecting transcription and translation processes. Additionally, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that continuous exposure to 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can result in cumulative effects on cellular function, including altered metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
The effects of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, with no significant changes in physiological parameters. At higher doses, 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been identified, indicating that there is a specific dosage range within which 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene exerts its beneficial effects without causing adverse outcomes .
Metabolic Pathways
3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The involvement of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene in these metabolic pathways can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes. The localization and accumulation of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene within specific tissues can vary, with higher concentrations observed in the liver and kidneys .
Subcellular Localization
The subcellular localization of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene plays a critical role in its activity and function. It has been found to localize predominantly in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene to specific compartments or organelles, influencing its biochemical properties and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can be synthesized by bromination of dithieno[3,2-b:2’,3’-d]thiophene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Various substituted dithieno[3,2-b:2’,3’-d]thiophenes.
Coupling Products: Larger conjugated systems with extended π-conjugation.
類似化合物との比較
Similar Compounds
2,6-Dibromodithieno[3,2-b2’,3’-d]thiophene: Similar structure but with bromine atoms at the 2 and 6 positions.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Parent compound without bromine substitution.
Uniqueness
3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene is unique due to its specific bromine substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of advanced materials for organic electronics, where precise control over electronic properties is crucial .
特性
IUPAC Name |
5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2S3/c9-3-1-11-7-5(3)13-6-4(10)2-12-8(6)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUNTNNZSCLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C3=C(S2)C(=CS3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466719 | |
| Record name | 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502764-54-7 | |
| Record name | 3,5-Dibromodithieno[3,2-b:2′,3′-d]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502764-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


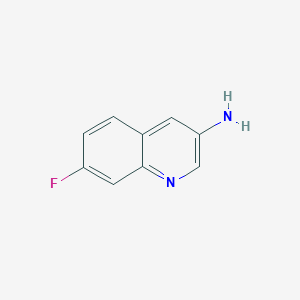
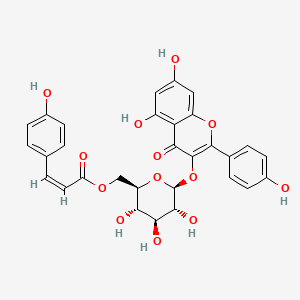
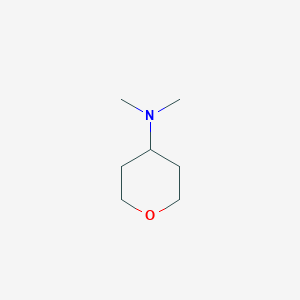
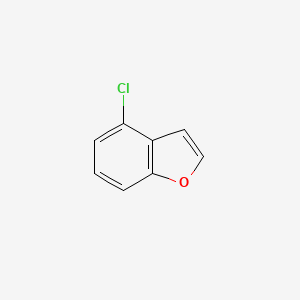
![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)
